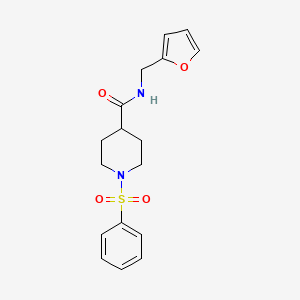
N-isobutyl-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the TRPM8 ion channel, which is involved in thermosensation and pain perception. In
Mecanismo De Acción
N-isobutyl-2-(methylthio)benzamide is a selective antagonist of the TRPM8 ion channel, which is involved in thermosensation and pain perception. By inhibiting this ion channel, N-isobutyl-2-(methylthio)benzamide can block the transmission of pain signals and reduce cold allodynia. Additionally, N-isobutyl-2-(methylthio)benzamide has been shown to inhibit the growth of prostate cancer cells, which express high levels of TRPM8.
Biochemical and Physiological Effects:
N-isobutyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-isobutyl-2-(methylthio)benzamide can inhibit the growth of prostate cancer cells, induce apoptosis, and reduce cell migration and invasion. In vivo studies have shown that N-isobutyl-2-(methylthio)benzamide can reduce cold allodynia and neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-(methylthio)benzamide has several advantages for lab experiments, including its selectivity for the TRPM8 ion channel, its ability to inhibit the growth of prostate cancer cells, and its potential therapeutic applications for neuropathic pain and cold allodynia. However, there are also limitations to using N-isobutyl-2-(methylthio)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-isobutyl-2-(methylthio)benzamide. One potential direction is to further study its potential therapeutic applications for neuropathic pain and cold allodynia. Another direction is to investigate its potential as a therapeutic target for prostate cancer. Additionally, further studies are needed to determine its safety and efficacy, as well as to develop more effective synthesis methods for this compound.
In conclusion, N-isobutyl-2-(methylthio)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the TRPM8 ion channel, and has shown promising results as a potential therapeutic target for neuropathic pain, cold allodynia, and prostate cancer. Further studies are needed to determine its safety and efficacy, and to develop more effective synthesis methods for this compound.
Métodos De Síntesis
N-isobutyl-2-(methylthio)benzamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-methylthiobenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with isobutylamine to yield N-isobutyl-2-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(methylthio)benzamide has been used in various scientific research studies due to its selective inhibition of the TRPM8 ion channel. This ion channel is involved in thermosensation and pain perception, and has been implicated in various diseases and conditions such as neuropathic pain, cold allodynia, and prostate cancer. N-isobutyl-2-(methylthio)benzamide has been used to study the role of TRPM8 in these conditions, and has shown promising results as a potential therapeutic target.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9(2)8-13-12(14)10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDGJPVRLDNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)